molecular formula C17H16D3N3O2S B602696 Omeprazole-d3 Sulfide CAS No. 922730-98-1

Omeprazole-d3 Sulfide

Cat. No. B602696
M. Wt: 332.44
InChI Key:
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Description

Omeprazole-d3 Sulfide is a labelled analogue of Omeprazole Sulfide, which is a metabolite of Omeprazole . It is used as an internal standard for the quantification of omeprazole sulfide by GC- or LC-MS .


Synthesis Analysis

The synthesis of Omeprazole involves the oxidizing of omeprazole sulfide to (S)-omeprazole catalyzed by environmentally friendly catalyst soybean pod peroxidase (SPP) in cetyltrimethylammonium bromide (CTAB)/isooctane/n-butyl alcohol/water water-in-oil microemulsions . Another approach involves modifications of the reaction media based on the protonation and solvation properties of the starting materials and the intermediate .


Molecular Structure Analysis

The molecular formula of Omeprazole-d3 Sulfide is C17H19N3O2S . The structure includes a benzimidazole ring and a pyridine ring, both of which are substituted .


Chemical Reactions Analysis

Omeprazole concentrates specifically in the acidic canalicular space of the parietal cells of the stomach, where it is converted to the active inhibitor of the proton pump .


Physical And Chemical Properties Analysis

The molecular weight of Omeprazole-d3 Sulfide is 332.4 g/mol . Its prototropic behavior is closely related to its absorption and mode of action .

Scientific Research Applications

1. Neuro-Inflammation Research

  • Application : Omeprazole and its metabolites, including Omeprazole-d3 Sulfide, have been studied for their potential anti-inflammatory effects in the brain .
  • Method : In the study, Omeprazole and its stable isotope D3–omeprazole were administered to mice at a dose level of 50 mg/kg (1:1 ratio of Omeprazole and D3–omeprazole mixture). The metabolite production was then compared according to the route of administration in the mouse plasma and brain .
  • Results : Several new metabolites of Omeprazole were identified in both brain and plasma samples. A total of seventeen metabolites were observed, and the observed metabolites were different from each administration route or each matrix (brain or plasma) .

2. Drug Release from Solid Dosage Forms

  • Application : The release kinetics of Omeprazole from solid dosage forms have been investigated .
  • Method : The formulations were examined for their resilience in pH = 4.5 buffer solutions and their rate of disintegration in a small-intestine-like environment (pH = 6.8) .
  • Results : The study provided insights into the interactions between the excipients and the active substance, which can influence the release kinetics of the drug .

3. Pharmacokinetic Studies

  • Application : Omeprazole-d3 Sulfide is used to track the metabolism and distribution of Omeprazole sulfide in the body .
  • Method : By utilizing Omeprazole-d3 Sulfide, researchers can track the metabolism and distribution of Omeprazole sulfide in the body .
  • Results : This provides valuable insights into the drug’s pharmacokinetic properties .

4. Anti-Inflammatory Effects in the Brain

  • Application : Omeprazole and its metabolites, including Omeprazole-d3 Sulfide, have been studied for their potential anti-inflammatory effects in the brain .
  • Method : Omeprazole and its stable isotope D3–omeprazole were administered to mice at a dose level of 50 mg/kg (1:1 ratio of Omeprazole and D3–omeprazole mixture). The metabolite production was then compared according to the route of administration in the mouse plasma and brain .
  • Results : Several new metabolites of Omeprazole were identified in both brain and plasma samples. A total of seventeen metabolites were observed, and the observed metabolites were different from each administration route or each matrix (brain or plasma) .

5. Stable Isotope Tracer in Pharmacokinetic Studies

  • Application : Omeprazole-d3 Sulfide is used as a stable isotope tracer in pharmacokinetic studies .
  • Method : By utilizing Omeprazole-d3 Sulfide, researchers can track the metabolism and distribution of Omeprazole sulfide in the body .
  • Results : This provides valuable insights into the drug’s pharmacokinetic properties .

6. Treatment of Acid-Related Disorders

  • Application : Omeprazole-d3 Sulfide is derived from Omeprazole sulfide, a metabolite of Omeprazole, a widely used proton pump inhibitor for gastroesophageal reflux disease (GERD). It has shown promising biochemical and physiological effects, making it a promising candidate for future drug development .
  • Method : Omeprazole-d3 Sulfide functions as a proton pump inhibitor, effectively inhibiting the H+/K±ATPase enzyme in gastric parietal cells and subsequently reducing the secretion of gastric acid .
  • Results : This mechanism enables Omeprazole-d3 Sulfide to decrease stomach acidity, making it an effective treatment option not only for GERD but also for other acid-related disorders .

4. Anti-Inflammatory Effects in the Brain

  • Application : Omeprazole and its metabolites, including Omeprazole-d3 Sulfide, have been studied for their potential anti-inflammatory effects in the brain .
  • Method : Omeprazole and its stable isotope D3–omeprazole were administered to mice at a dose level of 50 mg/kg (1:1 ratio of Omeprazole and D3–omeprazole mixture). The metabolite production was then compared according to the route of administration in the mouse plasma and brain .
  • Results : Several new metabolites of Omeprazole were identified in both brain and plasma samples. A total of seventeen metabolites were observed, and the observed metabolites were different from each administration route or each matrix (brain or plasma) .

5. Stable Isotope Tracer in Pharmacokinetic Studies

  • Application : Omeprazole-d3 Sulfide is used as a stable isotope tracer in pharmacokinetic studies .
  • Method : By utilizing Omeprazole-d3 Sulfide, researchers can track the metabolism and distribution of Omeprazole sulfide in the body .
  • Results : This provides valuable insights into the drug’s pharmacokinetic properties .

6. Treatment of Acid-Related Disorders

  • Application : Omeprazole-d3 Sulfide is derived from Omeprazole sulfide, a metabolite of Omeprazole, a widely used proton pump inhibitor for gastroesophageal reflux disease (GERD). It has shown promising biochemical and physiological effects, making it a promising candidate for future drug development .
  • Method : Omeprazole-d3 Sulfide functions as a proton pump inhibitor, effectively inhibiting the H+/K±ATPase enzyme in gastric parietal cells and subsequently reducing the secretion of gastric acid .
  • Results : This mechanism enables Omeprazole-d3 Sulfide to decrease stomach acidity, making it an effective treatment option not only for GERD but also for other acid-related disorders .

Safety And Hazards

Use of omeprazole should be monitored primarily in patients with heart disorders using antiplatelet agents concomitantly, and in newly transplanted patients using mycophenolic acid, in order to avoid serious adverse reactions . When handling Omeprazole-d3 Sulfide, avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

Omeprazole-d3 Sulfide is a high-quality, certified reference material available for purchase online . The antisecretory and clinical effects of omeprazole have been further improved by the development of esomeprazole, a single enantiomer of omeprazole .

properties

IUPAC Name

2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]-6-(trideuteriomethoxy)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c1-10-8-18-15(11(2)16(10)22-4)9-23-17-19-13-6-5-12(21-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20)/i3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XURCIPRUUASYLR-HPRDVNIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CSC2=NC3=C(N2)C=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC2=C(C=C1)N=C(N2)SCC3=NC=C(C(=C3C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40662161
Record name 2-{[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfanyl}-6-[(~2~H_3_)methyloxy]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Omeprazole-d3 Sulfide

CAS RN

922730-98-1
Record name 2-{[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfanyl}-6-[(~2~H_3_)methyloxy]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 922730-98-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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